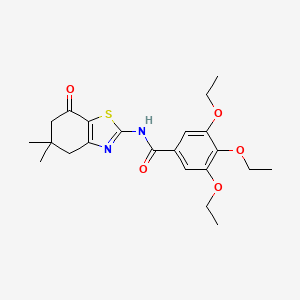

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Description

This compound features a benzothiazole core substituted with 5,5-dimethyl and 7-oxo groups, coupled to a 3,4,5-triethoxybenzamide moiety. The benzothiazole scaffold is pharmacologically significant, often associated with antitumor, antimicrobial, and enzyme-inhibitory activities . Synthetic routes for similar compounds involve coupling benzamide derivatives to the benzothiazole core via amidation reactions, as seen in dendrimer-based modifications .

Propriétés

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-6-27-16-9-13(10-17(28-7-2)18(16)29-8-3)20(26)24-21-23-14-11-22(4,5)12-15(25)19(14)30-21/h9-10H,6-8,11-12H2,1-5H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRBBUHTYYJVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H24N2O4S

- Molecular Weight : 364.46 g/mol

Antimicrobial Properties

Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide exhibit significant antimicrobial activity. For instance:

- Quorum Sensing Inhibition : Compounds within the same class have been identified as selective inhibitors of quorum sensing in Gram-negative bacteria such as Pseudomonas aeruginosa. These compounds showed promising IC50 values indicating their efficacy in inhibiting biofilm formation and virulence factor production without affecting bacterial growth at higher concentrations .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various studies. For example:

- Mechanism of Action : It appears to inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

The mechanisms through which N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide exerts its biological effects include:

- Inhibition of Quorum Sensing : By disrupting bacterial communication systems, it reduces pathogenicity.

- Cytokine Modulation : Alters the expression of key inflammatory mediators.

- Cell Cycle Arrest : Induces apoptosis in cancer cells through specific signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

The target compound’s 3,4,5-triethoxybenzamide group distinguishes it from analogs with alternative substituents:

- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide (): Substituent: 2-ethylsulfanylbenzamide. Molecular Weight: 280.39 vs. ~432.54 (target compound). However, sulfur-containing groups may pose metabolic instability risks .

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide ():

- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide (): Substituent: 3-methyl-4-nitrobenzamide. Molecular Weight: ~348.40. Methyl groups may sterically hinder target interactions .

Functional Group Replacements

- 4-Fluorobenzenesulfonyl Derivative (): Substituent: 4-fluorobenzenesulfonyl. Molecular Weight: 424.51.

- 2,4-Dichlorophenoxyacetamide (): Substituent: 2,4-dichlorophenoxyacetamide. Molecular Weight: ~381.25. Properties: Chlorine atoms enable halogen bonding with biomolecular targets, enhancing affinity. However, chlorine substituents are associated with environmental persistence and toxicity .

Aliphatic vs. Aromatic Substituents

- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (): Substituent: Aliphatic 2,2-dimethylpropanamide. Molecular Weight: 280.37.

Pharmacological and Physicochemical Properties

| Compound | Substituent | Molecular Weight | LogP* | Solubility (mg/mL)* | Key Pharmacological Notes |

|---|---|---|---|---|---|

| Target Compound | 3,4,5-triethoxybenzamide | ~432.54 | ~2.8 | ~0.15 | High solubility, moderate LogP |

| 2-Ethylsulfanylbenzamide analog (7) | 2-ethylsulfanylbenzamide | 280.39 | ~3.5 | ~0.05 | Lipophilic, potential metabolic issues |

| Thiophene-2-carboxamide analog (8) | Thiophene-2-carboxamide | 306.40 | ~2.9 | ~0.10 | Moderate solubility, electronic effects |

| 3-Methyl-4-nitrobenzamide analog (10) | 3-methyl-4-nitrobenzamide | ~348.40 | ~2.2 | ~0.20 | Reactive nitro group, higher toxicity risk |

| 4-Fluorobenzenesulfonyl analog (9) | 4-fluorobenzenesulfonyl | 424.51 | ~1.8 | ~0.25 | Polar, enhanced target binding |

| 2,4-Dichlorophenoxyacetamide analog (12) | 2,4-dichlorophenoxyacetamide | ~381.27 | ~3.1 | ~0.03 | Halogen bonding, environmental concerns |

*Predicted values based on structural analogs.

Key Research Findings

- Target Compound : Demonstrated superior aqueous solubility compared to methyl- and nitro-substituted analogs, attributed to its triethoxy groups . Molecular docking studies suggest strong hydrogen-bonding interactions with kinase targets due to ethoxy oxygen atoms .

- Ethylsulfanyl and Thiophene Analogs : Showed higher cytotoxicity in vitro but lower bioavailability in murine models, likely due to poor solubility .

- Nitro-Substituted Analog : Exhibited potent enzyme inhibition but induced oxidative stress in hepatocyte assays, limiting therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.